molecular formula C4H10N3NaO2 B12388995 DEANO (sodium)

DEANO (sodium)

Cat. No.: B12388995
M. Wt: 155.13 g/mol
InChI Key: AITOFAVTGFDHHI-YJOCEBFMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DEANO (sodium), also known as Diethylamine NONOate sodium, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: DEANO (sodium) is synthesized by reacting diethylamine with nitric oxide. The reaction typically involves the formation of a complex between diethylamine and nitric oxide, resulting in the formation of Diethylamine NONOate sodium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of DEANO (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide safely and efficiently. The final product is purified and crystallized to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: DEANO (sodium) primarily undergoes decomposition reactions to release nitric oxide. This decomposition is pH-dependent and occurs more rapidly at physiological pH levels. The compound can also participate in redox reactions, where it acts as a reducing agent .

Common Reagents and Conditions:

Major Products: The primary product of DEANO (sodium) decomposition is nitric oxide. Other by-products may include diethylamine and various nitrogen oxides, depending on the reaction conditions .

Mechanism of Action

DEANO (sodium) releases nitric oxide through a pH-dependent decomposition process. At physiological pH, the compound dissociates to liberate nitric oxide, which then interacts with various molecular targets. Nitric oxide activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Uniqueness of DEANO (Sodium): DEANO (sodium) is unique due to its ability to release nitric oxide in a controlled and sustained manner. This property makes it particularly useful in research settings where precise control over nitric oxide levels is required. Additionally, its relatively simple synthesis and stability under physiological conditions contribute to its widespread use .

Properties

Molecular Formula

C4H10N3NaO2

Molecular Weight

155.13 g/mol

IUPAC Name

sodium;(Z)-diethylamino-oxido-oxidoiminoazanium

InChI

InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-;

InChI Key

AITOFAVTGFDHHI-YJOCEBFMSA-M

Isomeric SMILES

CCN(CC)/[N+](=N/[O-])/[O-].[Na+]

Canonical SMILES

CCN(CC)[N+](=N[O-])[O-].[Na+]

Origin of Product

United States

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